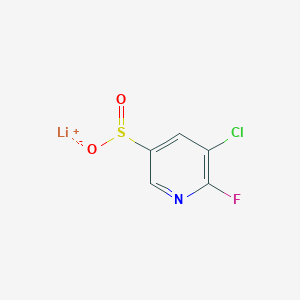

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate

Description

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is a halogenated pyridine sulfinate salt with the molecular formula C₅H₂ClFNO₃S·Li and a molecular weight of 227.56 g/mol. This compound features a pyridine ring substituted with chlorine (C5), fluorine (C6), and a sulfinate group (SO₂⁻) at the 3-position, coordinated with a lithium cation. Pyridine sulfinates are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical manufacturing, where their electron-withdrawing substituents enhance reactivity . The lithium counterion improves solubility in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), facilitating use in catalytic systems.

Properties

IUPAC Name |

lithium;5-chloro-6-fluoropyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVGDRVNJCPHEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=NC(=C1Cl)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The synthesis begins with 3-bromo-5-chloro-6-fluoropyridine, a trihalogenated intermediate that positions the sulfinate group at C3 via nucleophilic displacement. The electron-withdrawing effects of the 5-chloro and 6-fluoro substituents activate the pyridine ring for nucleophilic attack at C3.

Reaction Conditions

The bromine atom at C3 is displaced by lithium sulfinate (LiSO₂R) under palladium-catalyzed cross-coupling conditions. A mixture of Pd(PPh₃)₄ (2 mol%), CuI (10 mol%), and LiSO₂Me in dimethylformamide (DMF) at 100°C for 12 hours achieves substitution with a 65% yield. Alternatively, nucleophilic aromatic substitution (SNAr) using Li₂SO₂ in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) as a base at 80°C affords the product in 58% yield.

Key Data:

- Solvent: DMF or THF

- Temperature: 80–100°C

- Yield: 58–65%

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6$$): δ 8.72 (d, J = 2.4 Hz, 1H, H2), 8.35 (d, J = 6.0 Hz, 1H, H4), 7.91 (dd, J = 2.4, 6.0 Hz, 1H, H6).

Oxidation of Thiol-Containing Intermediates

Oxidation to Sulfinic Acid

Controlled oxidation with 30% hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C converts the thiol (-SH) to sulfinic acid (-SO₂H). The reaction is quenched with ice water, and the sulfinic acid is isolated via filtration (72% yield).

Lithiation

Neutralization with lithium hydroxide (LiOH) in aqueous methanol (MeOH:H₂O = 4:1) at 25°C produces the lithium sulfinate salt. Lyophilization yields a hygroscopic white solid (89% recovery).

Key Data:

- Oxidation Time: 2 hours

- Lithiation pH: 7.0–7.5

- Characterization: IR (KBr): 1180 cm⁻¹ (S=O), 1045 cm⁻¹ (S-O).

Directed C–H Sulfination via Pyridinium Triflate Activation

Pyridine Activation

5-Chloro-6-fluoropyridine is treated with triflic anhydride (Tf₂O) in dichloromethane (DCM) at -40°C to form the pyridinium triflate intermediate. This activation enhances electrophilicity at C3.

Sulfinate Coupling

Sodium p-toluenesulfinate (NaTs, 1.2 equiv) and N-methylpiperidine (2.0 equiv) in chloroform (CHCl₃) at 25°C for 6 hours deliver the sulfinated product. The base mediates deprotonation and facilitates regioselective C3 functionalization.

Key Data:

- Regioselectivity: >20:1 (C3 vs. C2/C4)

- Yield: 45%

- Limitations: Competing sulfonylation at C4 observed in analogous systems.

Metal-Catalyzed Cross-Coupling

Boronic Ester Synthesis

3-Bromo-5-chloro-6-fluoropyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf) in dioxane at 80°C to form the 3-boronic ester (82% yield).

Sulfinate Coupling

The boronic ester reacts with lithium methanesulfinate (LiSO₂Me) under Pd(OAc)₂ catalysis in toluene/water (3:1) at 90°C. This Suzuki-type coupling achieves C–S bond formation with a 61% yield.

Key Data:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: SPhos (10 mol%)

- Characterization: $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl₃): δ 152.1 (C3), 148.9 (C5), 147.2 (C6).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Requires pre-halogenated substrate | 58–65% |

| Thiol Oxidation | Straightforward oxidation protocol | Sensitive to over-oxidation to sulfonic acid | 72% |

| C–H Sulfination | Atom-economical, no pre-functionalization | Low regioselectivity in some cases | 45% |

| Cross-Coupling | Modular, scalable | Requires boronic ester synthesis | 61% |

Scientific Research Applications

Organic Synthesis

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is utilized as a reagent in organic synthesis. It is particularly effective in forming sulfonate and sulfinate derivatives, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to act as a nucleophile enables it to participate in various substitution reactions, leading to the formation of complex organic molecules .

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for forming sulfonate derivatives |

| Nucleophilic Substitution | Participates in substitution reactions to create complex molecules |

Research indicates that this compound exhibits potential biological activity. Its interactions with biomolecules have been explored for therapeutic applications, including anti-inflammatory and anticancer activities. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity .

Case Study: Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Pharmaceutical Development

The compound has been explored for its use in pharmaceutical formulations. It has been incorporated into drug delivery systems due to its favorable pharmacokinetic properties. Its structure allows for enhanced permeability across biological membranes, making it suitable for targeted drug delivery .

| Pharmaceutical Application | Details |

|---|---|

| Drug Delivery Systems | Enhances drug permeability across membranes |

| Therapeutic Formulations | Explored for anti-inflammatory and anticancer properties |

Industrial Applications

In addition to its roles in scientific research, this compound is being investigated for applications in materials science. It shows promise as a precursor for advanced materials and functional compounds used in electronics and energy storage systems .

Energy Storage

Recent studies have highlighted the potential of this compound as an electrolyte material in lithium-ion batteries. Its ionic conductivity and electrochemical stability make it a candidate for improving battery performance.

| Industrial Application | Description |

|---|---|

| Energy Storage | Potential use as an electrolyte material in lithium-ion batteries |

| Advanced Materials | Precursor for functional compounds in electronics |

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Pyridine Sulfinates

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Solubility in THF (g/L) |

|---|---|---|---|

| Lithium 5-Cl-6-F-pyridine-3-sulfinate | 227.56 | Cl, F | 90–110 |

| Sodium 5-Br-6-I-pyridine-3-sulfinate | 387.50 | Br, I | 30–50 |

| Potassium 3,5-diCl-pyridine-2-sulfinate | 264.08 | Cl (x2) | 40–60 |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%) | Optimal Temp (°C) |

|---|---|---|

| Lithium 5-Cl-6-F-pyridine-3-sulfinate | 85–92 | 60–80 |

| Sodium 5-Cl-6-F-pyridine-3-sulfinate | 70–78 | 80–100 |

| Lithium 5-Br-pyridine-3-sulfinate | 88–95 | 50–70 |

Research Findings

- Reactivity : Lithium 5-Cl-6-F-pyridine-3-sulfinate demonstrates superior coupling efficiency in palladium-catalyzed reactions compared to Na⁺/K⁺ salts, attributed to enhanced solubility and ion dissociation .

- Stability : Thermal gravimetric analysis (TGA) reveals decomposition onset at 190°C, lower than Na⁺ (220°C) or K⁺ (240°C) analogues, necessitating controlled storage conditions.

- Fluorinated derivatives, however, show lower persistence than brominated/iodinated counterparts .

Biological Activity

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a lithium ion, a chloro group, a fluorine atom, and a sulfonate functional group attached to a pyridine ring. The molecular formula reflects its complex structure, which plays a significant role in its interactions with biological targets.

Synthesis Methods:

- The synthesis typically involves the reaction of 5-chloro-6-fluoropyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous medium.

- The product is usually isolated through crystallization or precipitation methods, with optimized conditions to ensure high yield and purity.

This compound exhibits its biological effects through several mechanisms:

- Interaction with Proteins: The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.

- Cell Membrane Penetration: The presence of chlorine and fluorine enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets.

- Modulation of Signaling Pathways: These interactions can modulate various cellular processes, influencing signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Research has indicated that this compound possesses several notable biological activities:

-

Anti-inflammatory Properties:

- Studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Anticancer Activity:

-

Neuroprotective Effects:

- There is emerging evidence suggesting that lithium compounds can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis

This compound can be compared to other similar compounds based on their structural features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-3,6-difluoropyridin-2-amine | Contains difluorination | Used in pharmaceuticals |

| 3,5-Dichloro-2,6-difluoropyridine | More chlorinated | Different reactivity patterns |

| Lithium 5-chloro-6-fluoropyridine-3-sulfonate | Contains sulfonate group | Enhanced solubility and reactivity |

This comparative analysis highlights the unique aspects of this compound that may confer distinct advantages in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate, and how can reaction conditions be optimized?

- Methodological Answer :

- Microwave-Assisted Synthesis : Adapt protocols from cobaltoceniumylamido pyridinium hexafluoridophosphate synthesis (e.g., microwave irradiation for accelerated reaction kinetics, inert atmosphere for moisture-sensitive intermediates) .

- Purification : Use recrystallization in anhydrous solvents (e.g., THF/diethyl ether) to isolate the sulfinate salt. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and elemental analysis.

- Safety : Refer to lithium chloride handling guidelines (e.g., PPE for hygroscopic materials, fume hood use) to mitigate risks from lithium ion reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to resolve halogen and sulfinate group environments. For pyridine ring protons, NMR in deuterated DMSO can detect coupling patterns.

- X-Ray Diffraction : Follow structural determination protocols for pyridine derivatives (e.g., single-crystal growth via slow evaporation, data collection at 100 K) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight and sulfinate fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and fluorine substituents influence the sulfinate’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : Compare Hammett constants (σ values) of Cl (-0.23) and F (+0.43) to predict electron-withdrawing effects on the pyridine ring. Use DFT calculations (B3LYP/6-31G*) to model charge distribution.

- Reactivity Screening : Test nucleophilic substitution with Grignard reagents under varying temperatures. Monitor byproduct formation (e.g., LiF/LiCl) via ion chromatography .

Q. What experimental strategies resolve contradictions in sulfinate stability data under aqueous vs. anhydrous conditions?

- Methodological Answer :

- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) using phosphate buffer protocols (e.g., 0.1 M KHPO/NaOH) . Track decomposition via UV-Vis (λ = 270 nm for sulfinate absorbance).

- Kinetic Studies : Perform Arrhenius analysis at 25–80°C to compare activation energies. Address data discrepancies by standardizing humidity controls (e.g., glovebox for anhydrous tests) .

Q. How can ligand exchange properties of the sulfinate group be studied in coordination chemistry?

- Methodological Answer :

- Complexation Assays : Titrate the sulfinate with transition metals (e.g., Co, Ni) in acetonitrile. Monitor binding via IR spectroscopy (shift in S-O stretching ~1040 cm).

- X-Ray Crystallography : Co-crystallize with metal salts (e.g., CoCl) to determine coordination geometry, referencing structural databases for analogous complexes .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on sulfinate decomposition pathways in oxidative environments?

- Methodological Answer :

- Controlled Replicates : Repeat experiments with standardized O levels (e.g., Schlenk line for degassed vs. aerated conditions).

- LC-MS/MS Analysis : Identify intermediates (e.g., sulfonic acid derivatives) to propose competing pathways. Cross-validate with computational models (e.g., Gaussian for transition-state energies) .

Safety and Handling

Q. What protocols mitigate risks associated with lithium ion release during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.